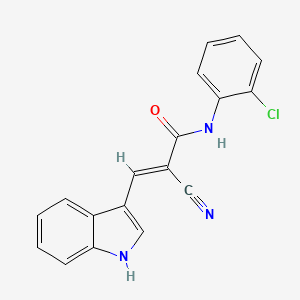

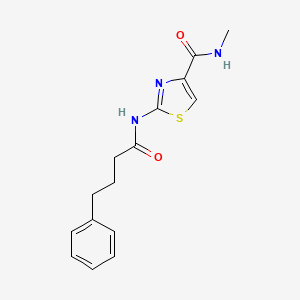

![molecular formula C18H14Cl2N2OS B2748864 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-51-9](/img/structure/B2748864.png)

2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C15H13Cl2NO . It has a molecular weight of 294.183 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research into the anticancer potential of related thiazole compounds has been significant. For instance, derivatives of N-(4-substituted-thiazolyl)benzamides were synthesized and evaluated against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds displayed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug, etoposide, in terms of IC50 values, indicating their potent anticancer efficacy (Ravinaik et al., 2021).

Antimicrobial and Antiallergy Agents

Thiazole derivatives have also shown promise as potent antimicrobial and antiallergy agents. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for their antiallergy activity, demonstrating significant potency compared to standard treatments (Hargrave et al., 1983). Furthermore, other studies synthesized 2-phenylamino-thiazole derivatives as antimicrobial agents, showcasing more potent effects against pathogenic strains than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Heterocyclic Chemistry and Material Science

The role of thiazole compounds extends into the synthesis of novel heterocyclic structures and materials science. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, contributing to the diversity of compounds available for further pharmacological evaluation (Mohareb et al., 2004).

Molecular Structure and Pharmacological Evaluation

The crystal structure analysis of thiazole derivatives, such as the study on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provides insights into the molecular interactions and stability, paving the way for the design of more effective pharmacological agents (Sharma et al., 2016).

Synthesis Techniques and Efficiency

The development of efficient synthetic routes for thiazole compounds is crucial for expanding their applications. Studies have demonstrated convenient and efficient synthetic pathways for preparing thiazole derivatives, highlighting the adaptability of these compounds in various chemical reactions and their potential for diverse applications (Saeed & Wong, 2012).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)14-8-7-13(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZFMPRJHCSJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

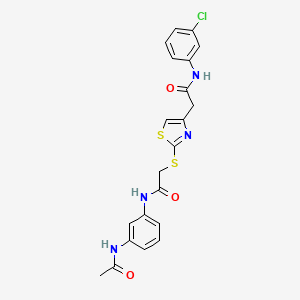

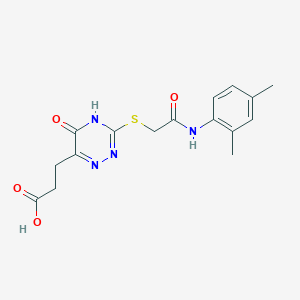

![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)

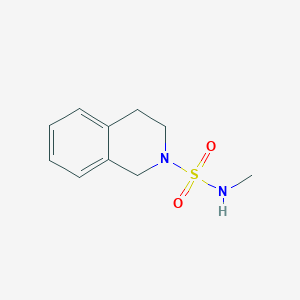

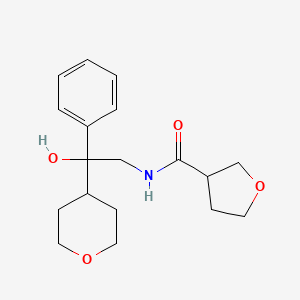

![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)

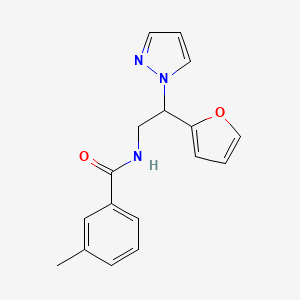

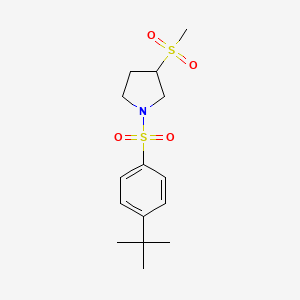

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)

![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)

![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)